rac-1-Linoleoyl-2-chloropropanediol-d5 chemical properties
rac-1-Linoleoyl-2-chloropropanediol-d5 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and analytical applications of rac-1-Linoleoyl-2-chloropropanediol-d5. This deuterated lipid is primarily utilized as an internal standard in the quantitative analysis of 2-monochloropropanediol (2-MCPD) fatty acid esters, which are recognized as food processing contaminants.
Core Chemical Properties
The fundamental chemical and physical properties of rac-1-Linoleoyl-2-chloropropanediol-d5 are summarized below. This data has been compiled from various chemical supplier specifications.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂D₅ClO₃ | [1][2] |
| Molecular Weight | 378.0 g/mol | [1][2] |
| Synonyms | (9Z,12Z)-9,12-Octadecadienoic Acid 2-Chloro-3-hydroxypropyl-d5 Ester, 2-Chloro-1,3-propanediol-d5 1-Linoleate | [1] |
| Physical Format | Neat | [2] |
| Purity | >95% (HPLC) | [2] |
| Storage Temperature | -20°C | [2][3] |
| Shipping Temperature | Room Temperature | [3] |
Analytical Application: Internal Standard for 2-MCPD Ester Analysis
rac-1-Linoleoyl-2-chloropropanediol-d5 serves as a crucial internal standard for the accurate quantification of 2-MCPD monoesters in various matrices, particularly in edible oils and fats.[4][5] 2-MCPD esters, along with 3-MCPD esters and glycidyl (B131873) esters, are process-induced contaminants that can form during the high-temperature refining of vegetable oils.[6][7] Due to their potential health risks, regulatory bodies monitor their levels in food products.[8]
The use of a stable isotope-labeled internal standard like rac-1-Linoleoyl-2-chloropropanediol-d5 is essential for correcting for analyte loss during sample preparation and for variations in instrument response, such as ion suppression in mass spectrometry.[4][9]
Experimental Protocols
Representative Protocol: Direct Analysis of 2-MCPD Monoesters in Edible Oils by LC-MS/MS
1. Sample Preparation and Extraction
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Internal Standard Spiking: Weigh approximately 0.1 g of the oil sample into a centrifuge tube. Spike the sample with a known concentration of rac-1-Linoleoyl-2-chloropropanediol-d5 solution.
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Dissolution: Dissolve the spiked sample in a suitable solvent mixture, such as tert-butyl methyl ether and ethyl acetate (B1210297) (4:1, v/v).[10]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge and a silica (B1680970) SPE cartridge sequentially with the dissolution solvent.[10]
-
Load the sample solution onto the tandem cartridges.
-
Elute the analytes with an appropriate solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., isopropanol).[13]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for lipid analysis (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., methanol/isopropanol) with a suitable additive like ammonium (B1175870) formate (B1220265) to promote ionization.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., 2-MCPD-linoleate): The precursor ion would be the [M+NH₄]⁺ adduct. The product ion would result from the neutral loss of the linoleoyl group.
-
Internal Standard (rac-1-Linoleoyl-2-chloropropanediol-d5): The precursor ion would be the [M+NH₄]⁺ adduct (with a +5 Da shift compared to the non-deuterated analyte). The product ion would also result from the neutral loss of the linoleoyl group.
-
-
Data Analysis: Quantify the native 2-MCPD monoesters by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualized Workflows
Logical Relationship of MCPD Esters
Caption: Formation and analysis of MCPD esters.
Experimental Workflow for Quantification
Caption: Workflow for 2-MCPD ester analysis.
References
- 1. scbt.com [scbt.com]
- 2. rac-1-Linoleoyl-3-chloropropanediol-d5 | LGC Standards [lgcstandards.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. agilent.com [agilent.com]
- 10. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. rac-1-Linoleoyl-2-chloropropanediol-d5 | LGC Standards [lgcstandards.com]
